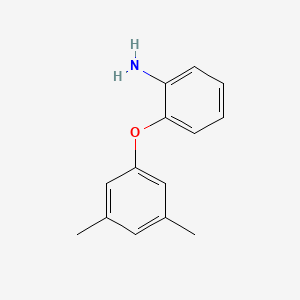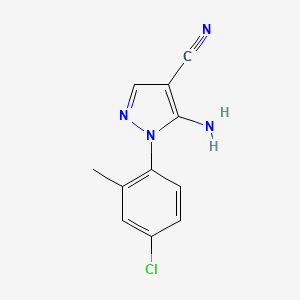![molecular formula C9H10N2O B1313992 8,9-二氢-5H-吡啶并[2,3-b]氮杂卓-8(9H)-酮 CAS No. 67046-22-4](/img/structure/B1313992.png)
8,9-二氢-5H-吡啶并[2,3-b]氮杂卓-8(9H)-酮
描述
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one, also known as 8-azabenzonorbornadiene, is a bicyclic organic compound which has been studied for its potential applications in synthetic chemistry. It has been used as a starting material in the synthesis of various other compounds, as well as in the study of the mechanism of action of organic compounds. It is also used as a building block in organic synthesis. In
科学研究应用
癌症治疗:Bcl-xL 蛋白抑制
该化合物已被鉴定为潜在的 Bcl-xL 蛋白抑制剂。 Bcl-xL 蛋白已知可以阻止细胞凋亡,而细胞凋亡是癌症细胞中常被抑制的程序性细胞死亡 。通过抑制该蛋白, “8,9-二氢-5H-吡啶并[2,3-b]氮杂卓-8(9H)-酮” 可以诱导癌细胞凋亡,为癌症治疗提供了一个有希望的途径。
抗生素开发:大肠杆菌 FabI 抑制
大肠杆菌 FabI 与 NAD 和 “8,9-二氢-5H-吡啶并[2,3-b]氮杂卓-8(9H)-酮” 的衍生物形成的复合物的晶体结构已经阐明 。这表明它可用于开发抗生素,特别是针对细菌中的 FabI 酶,该酶对脂肪酸合成和细菌生存至关重要。
合成化学:杂环稠合吲哚合成
在合成化学中,该化合物用作合成新型杂环稠合吲哚环体系的前体。 这些体系具有广泛的应用,包括药物开发和材料科学 .
作用机制
Target of Action
The primary target of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is the Bcl-xL protein . Bcl-xL is a member of the Bcl-2 family of proteins, which are key regulators of apoptosis, or programmed cell death . By inhibiting Bcl-xL, this compound can promote apoptosis, making it a potential therapeutic agent for diseases characterized by excessive cell survival .
Mode of Action
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one interacts with its target, the Bcl-xL protein, by binding to it and inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . As a result, cells undergo programmed cell death, which can help to eliminate cancerous or otherwise harmful cells .
Biochemical Pathways
The compound’s action primarily affects the apoptotic pathway . By inhibiting Bcl-xL, it disrupts the normal function of the mitochondrial outer membrane, leading to the release of cytochrome c . This triggers the activation of caspases, a family of protease enzymes that play essential roles in apoptosis . The activation of caspases leads to the systematic dismantling of the cell, resulting in cell death .
Result of Action
The result of the compound’s action at the molecular level is the induction of apoptosis . At the cellular level, this leads to the death of cells in which the compound is active . If the compound is selectively active in cancer cells, for example, this could result in the reduction of a tumor .
生化分析
Biochemical Properties
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific proteins. It has been identified as a Bcl-xL protein inhibitor, which is significant in the regulation of apoptosis . By inhibiting Bcl-xL, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one promotes pro-apoptotic activity, making it a potential candidate for cancer therapy . The compound interacts with enzymes and proteins involved in cell survival pathways, thereby modulating their activity and influencing cell fate.
Cellular Effects
The effects of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins . This disruption leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. Additionally, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer effects .
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the Bcl-xL protein, inhibiting its function and promoting the release of pro-apoptotic factors . This binding interaction leads to the activation of the intrinsic apoptotic pathway, resulting in cell death. Furthermore, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one may also influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one remains stable under specific conditions, allowing for sustained pro-apoptotic activity . Its degradation products may also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies .
Metabolic Pathways
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound may influence metabolic flux and metabolite levels, contributing to its overall biological effects . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any unintended effects .
Transport and Distribution
The transport and distribution of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence the compound’s efficacy and specificity, making it essential to study its transport mechanisms in detail .
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization determines its interactions with other biomolecules and its overall biological effects . Understanding the subcellular distribution of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXQSZIQIJHKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC(=O)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497105 | |
| Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67046-22-4 | |
| Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

